N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide is an organic compound that features a benzofuran ring substituted with a bromobenzoyl group and a methylbutanamide side chain
Preparation Methods
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide has been studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anti-tumor agent. In medicinal chemistry, it is being explored for its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, the compound is used in materials science for the development of novel organic materials with unique electronic properties .
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound reduces inflammation and exhibits anti-tumor activity . The molecular targets and pathways involved include the inhibition of prostaglandin synthesis and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide include:
N-[2-(4-bromobenzoyl)ethyl]isopropylaminium chloride: This compound shares the bromobenzoyl group but differs in its amine substitution.
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide: This compound has a similar benzofuran structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18BrNO3 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H18BrNO3/c1-12(2)11-17(23)22-18-15-5-3-4-6-16(15)25-20(18)19(24)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3,(H,22,23) |
InChI Key |
UZGWEPNEBYDBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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